Cas no 1878-55-3 (2-(3-tert-butylphenoxy)acetic Acid)

2-(3-tert-butylphenoxy)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- Acetic acid,2-[3-(1,1-dimethylethyl)phenoxy]-
- [3-(1,1-dimethylethyl)phenoxy]acetic acid
- [3-(2-Methyl-2-propanyl)phenoxy]acetic acid
- (3-tert-butylallenyl)zinc chloride
- (3-tert-butyl-phenoxy)-acetic acid
- (3-tert-Butyl-phenoxy)-essigsaeure
- 4,4-dimethyl-1,2-pentadienylzinc chloride
- CTK2G5361
- Zinc, chloro(4,4-dimethyl-1,2-pentadienyl)-
- 2-(3-tert-butylphenoxy)acetic Acid
-
- MDL: MFCD02727892
- Inchi: InChI=1S/C12H16O3/c1-12(2,3)9-5-4-6-10(7-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
- InChI Key: TZCJVGQCSABBGD-UHFFFAOYSA-N
- SMILES: CC(C1=CC=CC(OCC(O)=O)=C1)(C)C
Computed Properties
- Exact Mass: 208.10998
Experimental Properties
- PSA: 46.53
2-(3-tert-butylphenoxy)acetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B490908-50mg |
2-(3-tert-butylphenoxy)acetic Acid |
1878-55-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-29922-0.1g |
2-(3-tert-butylphenoxy)acetic acid |
1878-55-3 | 95.0% | 0.1g |
$134.0 | 2025-03-21 | |
Enamine | EN300-29922-10.0g |
2-(3-tert-butylphenoxy)acetic acid |
1878-55-3 | 95.0% | 10.0g |
$1365.0 | 2025-03-21 | |
TRC | B490908-250mg |
2-(3-tert-butylphenoxy)acetic Acid |
1878-55-3 | 250mg |
$ 320.00 | 2022-06-07 | ||
TRC | B490908-25mg |
2-(3-tert-butylphenoxy)acetic Acid |
1878-55-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
1PlusChem | 1P00B0MI-100mg |
[3-(1,1-dimethylethyl)phenoxy]acetic acid |
1878-55-3 | 95% | 100mg |
$184.00 | 2025-03-29 | |
1PlusChem | 1P00B0MI-500mg |
[3-(1,1-dimethylethyl)phenoxy]acetic acid |
1878-55-3 | 95% | 500mg |
$372.00 | 2025-02-25 | |
A2B Chem LLC | AF13226-50mg |
[3-(1,1-dimethylethyl)phenoxy]acetic acid |
1878-55-3 | 95% | 50mg |
$130.00 | 2024-04-20 | |
1PlusChem | 1P00B0MI-5g |
[3-(1,1-dimethylethyl)phenoxy]acetic acid |
1878-55-3 | 95% | 5g |
$1219.00 | 2024-06-17 | |
1PlusChem | 1P00B0MI-1g |
[3-(1,1-dimethylethyl)phenoxy]acetic acid |
1878-55-3 | 95% | 1g |
$467.00 | 2025-02-25 |
2-(3-tert-butylphenoxy)acetic Acid Related Literature
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
Additional information on 2-(3-tert-butylphenoxy)acetic Acid
Introduction to 2-(3-tert-butylphenoxy)acetic Acid (CAS No. 1878-55-3)
2-(3-tert-butylphenoxy)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1878-55-3, is a significant compound in the field of pharmaceutical and biochemical research. This compound belongs to the class of phenoxyacetic acids, characterized by a phenolic oxygen-linked to an acetic acid moiety. The presence of a 3-tert-butyl group on the aromatic ring enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structural features of 2-(3-tert-butylphenoxy)acetic acid contribute to its diverse applications in medicinal chemistry. The tert-butyl group not only influences the electronic properties of the aromatic ring but also impacts the solubility and metabolic stability of derivatives. This compound has garnered attention for its potential role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.
In recent years, 2-(3-tert-butylphenoxy)acetic acid has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its phenoxyacetic acid backbone is a common motif in drugs targeting neurological disorders, cardiovascular diseases, and metabolic conditions. Researchers have leveraged its structural framework to develop molecules with enhanced pharmacokinetic profiles, including improved bioavailability and reduced side effects.
One of the most compelling aspects of 2-(3-tert-butylphenoxy)acetic acid is its versatility in chemical modifications. The phenolic hydroxyl group can be further functionalized through esterification, amidation, or alkylation, enabling the creation of a wide array of derivatives with tailored biological activities. For instance, derivatives of this compound have shown promise in inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and pain signaling.
Recent studies have highlighted the potential of 2-(3-tert-butylphenoxy)acetic acid in addressing neurological disorders. Its ability to interact with specific neurotransmitter receptors has been investigated in models of Alzheimer's disease and Parkinson's disease. By modulating cholinergic and dopaminergic pathways, researchers aim to develop treatments that can mitigate cognitive decline and motor dysfunction associated with these conditions.
The pharmaceutical industry has also explored 2-(3-tert-butylphenoxy)acetic acid as a precursor for anti-inflammatory agents. Its structural similarity to known nonsteroidal anti-inflammatory drugs (NSAIDs) allows for rational drug design approaches. By incorporating the 3-tert-butylphenoxy moiety into new molecular architectures, scientists hope to achieve greater selectivity and reduced gastrointestinal toxicity compared to traditional NSAIDs.
In addition to its therapeutic applications, 2-(3-tert-butylphenoxy)acetic acid plays a crucial role in biochemical research. It serves as a reference compound for spectroscopic studies and is used in high-performance liquid chromatography (HPLC) calibration curves due to its well-characterized physical properties. Its stability under various experimental conditions makes it an ideal candidate for comparative analyses in drug metabolism studies.
The synthesis of 2-(3-tert-butylphenoxy)acetic acid typically involves phenolysis reactions followed by acetylation steps. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques align with the broader trend toward greener chemistry principles, reducing waste and minimizing hazardous byproducts.
From a regulatory perspective, 2-(3-tert-butylphenoxy)acetic acid is classified as an industrial chemical rather than a pharmaceutical product. However, its potential applications in drug development necessitate rigorous safety evaluations. Toxicological studies have been conducted to assess its acute and chronic effects on laboratory animals, providing critical data for risk assessment and safe handling guidelines.
The future prospects of 2-(3-tert-butylphenoxy)acetic acid are promising, with ongoing research expanding its utility across multiple domains. Collaborative efforts between academia and industry are driving innovation in this field, paving the way for new treatments targeting complex diseases. As our understanding of molecular interactions deepens, compounds like 2-(3-tert-butylphenoxy)acetic acid will continue to play a pivotal role in advancing therapeutic strategies.
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